1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a compound that features a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the introduction of a trifluoromethyl group to an imidazole ring. One common method involves the reaction of 5-(trifluoromethyl)-1H-imidazole with ethan-1-amine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the imidazole ring.
Scientific Research Applications
1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride: This compound also features a trifluoromethyl group but is attached to a pyridine ring instead of an imidazole ring.
1-(Trifluoromethyl)-1H-pyrazole: Another trifluoromethyl-containing compound with a pyrazole ring.
Uniqueness
1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds with different ring structures.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.2ClH/c1-3(10)5-11-2-4(12-5)6(7,8)9;;/h2-3H,10H2,1H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKKHQQVHIBOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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